4-[(Isoquinolin-4-yl)methyl]phenol
Description
4-[(Isoquinolin-4-yl)methyl]phenol is a phenolic derivative featuring an isoquinoline moiety linked via a methyl group to the para position of phenol. The isoquinoline group likely imparts unique electronic and steric properties, influencing reactivity and biological activity.
Properties
CAS No. |
90136-99-5 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(isoquinolin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H13NO/c18-15-7-5-12(6-8-15)9-14-11-17-10-13-3-1-2-4-16(13)14/h1-8,10-11,18H,9H2 |
InChI Key |
AAGPJWJOHXHNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the use of isoquinoline derivatives and phenol derivatives as starting materials. The reaction typically involves the formation of a carbon-carbon bond between the isoquinoline and phenol moieties.
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides to form isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Isoquinolin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The isoquinoline moiety can undergo reduction to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and isoquinoline rings.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-[(Isoquinolin-4-yl)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(Isoquinolin-3-yl)phenol
- Structure: Differs in the position of the isoquinoline substitution (3-yl vs. 4-yl).
4-Methylphenol (p-Cresol)
4-Phenylphenol
Methylphenol Derivatives (2-, 3-, and 4-Methylphenols)
- Biological Activity: 3-Methylphenol and 2-methylphenol exhibit EC₅₀ values of 18.9 μM and 30.1 μM, respectively, for glycine receptor potentiation. Halogenation (e.g., 3-methyl-4-chlorophenol) enhances potency (EC₅₀ = 1.1 μM) .
- Thermal Behavior: Methylphenol is a primary product of lignin pyrolysis, with yields influenced by zeolite acidity and temperature .
- Comparison: The isoquinoline group may confer distinct thermal stability and receptor-binding profiles compared to simpler methylphenols.
Comparative Data Table
Research Findings and Mechanistic Insights
- Catalytic Pyrolysis: Methylphenol formation is suppressed at higher temperatures during lignin pyrolysis, favoring phenol production. Zeolite acidity (e.g., HFAU(2.6)) further modulates reactivity .
- Environmental Persistence: Methylphenol degradation in consortia exhibits substrate-specific delays (4–6 weeks when switching between phenol and methylphenol) .
- Biological Potency: Methylphenol derivatives' activity at glycine receptors is position-dependent, with halogenation significantly enhancing potency .
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